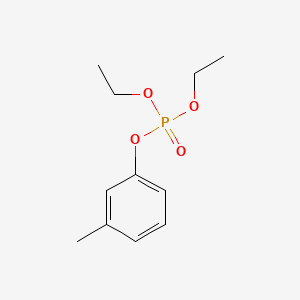
Phosphoric acid, diethyl 3-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, diethyl 3-methylphenyl ester is an organic compound with the molecular formula C11H17O4P. It is a type of ester derived from phosphoric acid and 3-methylphenol (m-cresol). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl 3-methylphenyl ester can be synthesized through the esterification reaction between phosphoric acid and diethyl 3-methylphenyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out at elevated temperatures and pressures to achieve high yields. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, diethyl 3-methylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphoric acid and diethyl 3-methylphenol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Oxidation: The ester can be oxidized to form phosphoric acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl 3-methylphenol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
Phosphoric acid, diethyl 3-methylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, diethyl 3-methylphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the biological system involved.
Comparación Con Compuestos Similares
Phosphoric acid, diethyl 3-methylphenyl ester can be compared with other similar compounds such as:
Phosphoric acid, tris(3-methylphenyl) ester: Similar structure but with three 3-methylphenyl groups instead of two diethyl groups.
Phosphoric acid, tris(2-methylphenyl) ester: Similar structure but with 2-methylphenyl groups.
Diethyl phenylphosphonate: Similar ester structure but with a phenyl group instead of a 3-methylphenyl group.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
14143-01-2 |
|---|---|
Fórmula molecular |
C11H17O4P |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
diethyl (3-methylphenyl) phosphate |
InChI |
InChI=1S/C11H17O4P/c1-4-13-16(12,14-5-2)15-11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 |
Clave InChI |
GCSDSLXAMQEUKU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



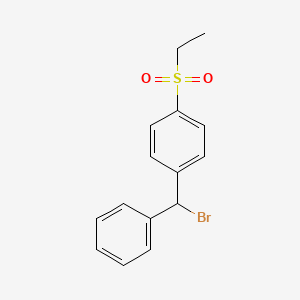

![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)

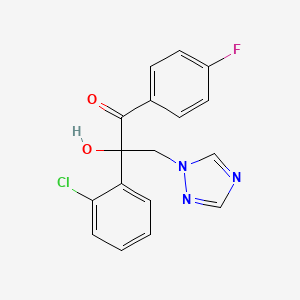





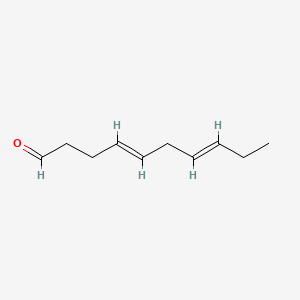
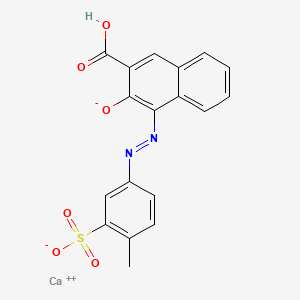
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
